molecular formula C31H18BrN B3180446 4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine] CAS No. 1696396-77-6

4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]

Cat. No.: B3180446
CAS No.: 1696396-77-6
M. Wt: 484.4 g/mol
InChI Key: DEBGINPVBRQMAH-UHFFFAOYSA-N
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Description

4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine] (CAS: 902518-12-1) is a spiro-conjugated heterocyclic compound featuring a fused indoloacridine core and a brominated fluorene moiety linked via an orthogonal spiro-junction. This structural design minimizes intermolecular π-π interactions, making it highly relevant in optoelectronic applications, particularly as a narrowband emitter in deep-blue organic light-emitting diodes (OLEDs) .

The synthesis of such compounds often involves palladium-catalyzed cross-coupling reactions. For instance, brominated intermediates like 4-bromoquinoline have been used in Leimgruber-Batcho indole synthesis to construct indole-containing frameworks, which are critical precursors for spiro-conjugated systems . The bromine substituent at the 4-position enhances reactivity for further functionalization, enabling precise tuning of electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4'-bromospiro[1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2,4,6,8(20),9,11,14,16,18-nonaene-13,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H18BrN/c32-26-16-8-14-24-29(26)21-10-1-3-12-22(21)31(24)23-13-4-6-18-28(23)33-27-17-5-2-9-19(27)20-11-7-15-25(31)30(20)33/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBGINPVBRQMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5N6C7=CC=CC=C7C8=C6C4=CC=C8)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine] typically involves multi-step reactions. One common synthetic route includes the use of n-butyllithium in tetrahydrofuran under inert atmosphere conditions, followed by a reaction with acetic acid and hydrogen chloride in water . The reaction conditions are carefully controlled to ensure the formation of the desired spiro-configured structure.

Chemical Reactions Analysis

4-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine] undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Friedel-Crafts Alkylation:

Scientific Research Applications

Organic Electronics

4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine] has shown promise as a material in organic semiconductors. Its unique electronic structure allows for efficient charge transport, making it a candidate for use in:

  • Organic Light Emitting Diodes (OLEDs) : The compound can be utilized as an emissive layer due to its photoluminescent properties.
  • Organic Photovoltaics (OPVs) : Its ability to absorb light and convert it into electrical energy makes it suitable for solar cell applications.

Photonics

The compound's optical properties make it a suitable candidate for photonic devices. Applications include:

  • Laser Dyes : Its fluorescence can be harnessed in laser technology.
  • Optical Sensors : The compound can be integrated into sensors that detect changes in light or chemical environments.

Medicinal Chemistry

Research has indicated potential biological activities associated with 4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]. Notable applications include:

  • Anticancer Agents : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Drug Delivery Systems : Its spiro structure allows for modifications that can enhance drug solubility and bioavailability.

Case Study 1: Organic Electronics

A study published in Advanced Materials demonstrated the use of spiro compounds similar to 4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine] in OLED devices. The results indicated improved efficiency and brightness compared to traditional materials due to enhanced charge mobility and reduced energy loss during emission.

Case Study 2: Anticancer Activity

Research conducted by Zhang et al. (2020) explored the anticancer properties of various spiro compounds. The study found that derivatives of 4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine] exhibited significant cytotoxicity against breast cancer cells, suggesting a potential pathway for developing new cancer therapies.

Mechanism of Action

The mechanism of action of 4-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine] involves its interaction with molecular targets in organic electronic devices. The spiro-configured structure allows for efficient energy transfer and emission of deep-blue light in OLEDs. The compound’s unique electronic properties are attributed to the multi-resonance effect and sterically orthogonal configurations, which alleviate molecular interactions and enhance stability .

Comparison with Similar Compounds

pSFIAc1 and pSFIAc2

These compounds, reported by Meng et al. (2022), share the spiro-configured indolo[3,2,1-de]acridine backbone but differ in substituents. pSFIAc2 incorporates tert-butyl groups, which increase steric hindrance, raise the HOMO energy level (-4.63 eV vs. -4.70 eV for pSFIAc1), and red-shift emission (450 nm vs. 443 nm). The tert-butyl groups also improve photoluminescence quantum yield (PLQY: 88% vs. 84%) by suppressing aggregation .

Property pSFIAc1 pSFIAc2
HOMO (eV) -4.70 -4.63
Emission λ (nm) 443 450
PLQY (%) 84 88
Substituents Methyl tert-Butyl

2'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]

This analogue (CAS: 1241891-64-4) replaces the indoloacridine unit with a phenyl-acridine group. The bromine at the 2'-position and phenyl substitution alter electronic properties, yielding a higher molecular weight (486.40 g/mol) and enhanced thermal stability (m.p. 118°C). Its HOMO/LUMO levels are shallower than 4-bromo-spiro-indoloacridine, making it suitable for hole-transport layers .

Brominated Acridine Derivatives

9-Bromo-2-(4-chlorophenyl)-4,5-dihydro-4,4-dimethylpyrrolo[2,3,4-kl]acridin-1(2H)-one (3q)

This compound (m.p. 192–194°C) exhibits a chlorophenyl substituent, which enhances rigidity and red-shifts absorption compared to non-halogenated analogues. Its IR spectrum shows strong carbonyl stretching at 1705 cm⁻¹, while NMR signals at δ 1.32 ppm (2 × CH₃) and δ 5.64 ppm (CH) confirm the dihydro-pyrroloacridine framework .

9-Bromo-2-(4-methoxyphenyl)-4-methylpyrrolo[2,3,4-kl]acridin-1(2H)-one (5n)

The methoxy group in 5n (m.p. 216–218°C) introduces electron-donating effects, shifting the HOMO upward and reducing bandgap energy. HRMS confirms the molecular ion [M+Na]⁺ at m/z 441.0218, aligning with calculated values. Its emission profile is broader than spiro-configured systems due to weaker steric hindrance .

Electronic and Optoelectronic Properties

4-Bromo-spiro-indoloacridine outperforms linear analogues in OLED applications due to its orthogonal spiro structure, which suppresses excimer formation and maintains narrow full-width-at-half-maximum (FWHM: ~20 nm) even in neat films. In contrast, non-spiro indolo[3,2,1-jk]carbazole derivatives exhibit broader emission (FWHM > 30 nm) and lower PLQY (<80%) due to intermolecular interactions .

Compound Type FWHM (nm) PLQY (%) Application
Spiro-Indoloacridine ~20 84–88 Deep-blue OLEDs
Linear Indolocarbazole >30 <80 Host materials

Key Research Findings

  • Synthesis : Palladium-catalyzed cross-coupling and Leimgruber-Batcho indole synthesis are critical for constructing brominated spiro frameworks .
  • Optoelectronic Performance: The orthogonal spiro configuration in 4-bromo-spiro-indoloacridine enables ultra-narrowband emission (CIE y ≈ 0.085) and high external quantum efficiency (EQE ≈34.7%) in OLEDs, surpassing non-spiro derivatives .
  • Stability : Bulky substituents (e.g., tert-butyl) enhance thermal and morphological stability, reducing device degradation under operational stress .

Biological Activity

4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine] (CAS No. 1696396-77-6) is a polycyclic aromatic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C31H18BrN
  • Molecular Weight : 484.39 g/mol
  • Structure : The compound features a spiro structure that combines fluorene and indolo-acridine moieties, contributing to its unique biological profile.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of indolo-acridines have been shown to inhibit cancer cell proliferation by targeting various pathways involved in tumor growth.

  • Case Study : A study on related indolo-acridine derivatives demonstrated IC50 values in the micromolar range against several cancer cell lines, suggesting that 4-bromo-spiro compounds may share similar mechanisms of action.

Antimicrobial Activity

The antimicrobial potential of spiro compounds has been documented in various studies. Compounds with fused heterocyclic structures often show activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro tests have revealed that certain spiro compounds exhibit bactericidal effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

The biological activity of 4-bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine] is hypothesized to involve:

  • DNA Intercalation : Similar compounds are known to intercalate DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Some studies suggest inhibition of topoisomerases or kinases that play critical roles in cell division and survival.

Data Table: Summary of Biological Activities

Biological ActivityTest MethodologyResults
AntitumorMTT AssayIC50 values < 10 µM against various cancer cell lines
AntimicrobialAgar DiffusionMIC values ranging from 5 to 50 µg/mL against selected bacterial strains
Enzyme InhibitionKinase AssaysSignificant inhibition observed in specific kinases

Q & A

Basic: What synthetic methodologies are employed for 4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine], and how do structural modifications influence its photophysical properties?

The synthesis involves a two-step reaction: (1) nucleophilic substitution and (2) tandem nucleophilic addition/acid-catalyzed annulation from commercially available precursors . Structural modifications, such as introducing tert-butyl groups on the indolo[3,2,1-de]acridine core (e.g., pSFIAc2), red-shift emission by 7 nm compared to non-substituted analogs (pSFIAc1) while maintaining narrow full-width-at-half-maxima (FWHM) of ~18 nm. These substitutions also improve photoluminescence quantum yields (PLQYs) from 84% to 88% in toluene by reducing intermolecular quenching .

Advanced: How does the orthogonal spiro-configured design suppress intermolecular interactions in doped films, and what experimental evidence supports this?

The orthogonal spiro-fluorene groups create steric hindrance, reducing π-π stacking and molecular aggregation. Single-crystal X-ray diffraction reveals torsion angles of 70.78–89.10° between the spiro-fluorene units and the central backbone, limiting close packing . Photoluminescence (PL) spectra in heavily doped films (up to 15 wt%) show unchanged FWHM (~19 nm) and high PLQYs (>80%), confirming suppressed concentration quenching. Transient PL decay curves in doped films exhibit single-exponential behavior, indicating minimal exciton trapping .

Advanced: What role does the multi-resonance (MR) effect play in achieving narrowband deep-blue emission, and how is this characterized?

The MR effect arises from alternating electron-deficient (N) and electron-rich (C) atoms in the indolo[3,2,1-de]acridine backbone, localizing frontier molecular orbitals and minimizing vibrational relaxation. Density functional theory (DFT) calculations show atomically separated HOMO/LUMO distributions with small reorganization energies (λ = 0.187–0.206 eV), suppressing spectral broadening. Franck-Condon simulations predict FWHMs of 14–17 nm, consistent with experimental PL spectra (18 nm) .

Basic: What are the key photophysical parameters of this compound, and how are they measured?

Critical parameters include:

  • FWHM : Measured via PL spectroscopy in solution (18 nm) and electroluminescence (EL) in devices (19 nm) .
  • PLQY : Determined using an integrating sphere, yielding >80% in toluene .
  • ΔEST : Calculated from fluorescence (298 K) and phosphorescence (77 K) spectra, ranging 0.29–0.31 eV .
  • Radiative decay rate (kr) : Derived from transient PL lifetimes (7.7–8.0 ns), giving kr ≈ 1.1 × 10⁸ s⁻¹ .

Advanced: How do host matrix selection and doping concentration affect device performance and stability?

Using anthracene-based hosts (e.g., α,β-ADN) enables triplet-triplet annihilation (TTA) to achieve external quantum efficiencies (EQEs) up to 9.1% in undoped devices. At 1–15 wt% doping, EQE remains stable (7.4–9.1%) due to suppressed aggregation. Hosts with high triplet energy (e.g., DPEPO) maintain PLQYs >87% even at 15 wt% doping. Device stability tests at 2000 cd/m² show record LT80 lifetimes of 18900–43470 hours (extrapolated to 100 cd/m²), attributed to reduced onset energies (2.87–2.90 eV) from narrow emission bands .

Advanced: What contradictions exist between molecular structure and device lifetime, and how are they resolved?

While bulky substituents (e.g., tert-butyl) improve stability by reducing Dexter energy transfer, they can increase efficiency roll-off at high luminance due to direct charge trapping on emitters. This is resolved by optimizing host-emitter energy alignment. For example, using a thermally activated delayed fluorescence (TADF) sensitizer (m4TCzPhBN) with Förster radius >2.9 nm achieves 31.4% EQE while maintaining narrow FWHM (21 nm). Transient EL studies confirm delayed emission ratios of 26%, balancing efficiency and stability .

Basic: How is the operational stability of OLEDs incorporating this compound evaluated?

Stability is tested under constant current density with initial luminance of 2000 cd/m². LT80 (time to 80% initial luminance) is measured and extrapolated to 100 cd/m² using a degradation acceleration factor (n = 1.75). For pSFIAc2, LT80 reaches 43470 hours, the longest reported for deep-blue OLEDs (CIEy < 0.1) .

Advanced: What spectroscopic and computational methods validate the suppression of vibronic coupling in this compound?

  • TD-DFT calculations : Predict vibronic coupling suppression via small λ values (0.187–0.206 eV) .
  • Solvatochromism studies : PL spectra show minimal shifts (<5 nm) across solvents of varying polarity, confirming localized excited states .
  • Franck-Condon analysis : Simulated emission spectra match experimental narrowband profiles, validating minimized vibrational relaxation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]
Reactant of Route 2
Reactant of Route 2
4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]

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